molecular formula C9H14N2O B13635873 6-Isopropoxy-2-methylpyridin-3-amine

6-Isopropoxy-2-methylpyridin-3-amine

Cat. No.: B13635873
M. Wt: 166.22 g/mol
InChI Key: LZOAYQYICCACAO-UHFFFAOYSA-N
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Description

6-Isopropoxy-2-methylpyridin-3-amine (CAS: Not explicitly provided in evidence) is a pyridine derivative featuring an isopropoxy (-OCH(CH₃)₂) group at position 6, a methyl (-CH₃) group at position 2, and an amine (-NH₂) at position 2. This compound is structurally tailored to balance lipophilicity and electronic properties, making it relevant for applications in pharmaceutical intermediates, coordination chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropoxy-2-methylpyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine compound. For instance, 5-bromo-2-methylpyridin-3-amine can be reacted with isopropoxyboronic acid under palladium-catalyzed conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Isopropoxy-2-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-Isopropoxy-2-methylpyridin-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Isopropoxy-2-methylpyridin-3-amine depends on its specific application. In biochemical contexts, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The presence of the isopropoxy and amine groups can influence its binding affinity and specificity. Molecular targets and pathways involved can vary, but they often include key enzymes or receptors in metabolic or signaling pathways.

Comparison with Similar Compounds

The following analysis compares 6-Isopropoxy-2-methylpyridin-3-amine with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects and Structural Variations

Compound Name Substituents (Positions) Molecular Formula CAS Number Key Differences vs. Target Compound
This compound Isopropoxy (6), Methyl (2), Amine (3) C₉H₁₄N₂O Not explicitly listed Reference compound for comparison.
6-Methoxy-2-methylpyridin-3-amine Methoxy (6), Methyl (2), Amine (3) C₇H₁₀N₂O 867012-70-2 Smaller, less lipophilic alkoxy group (methoxy vs. isopropoxy).
6-Chloro-2-methylpyridin-3-amine Chloro (6), Methyl (2), Amine (3) C₆H₇ClN₂ 145934-89-0 Electron-withdrawing chloro group reduces electron density at position 4.
5-(2-Methoxypyridin-3-YL)pyridin-2-amine Methoxy (2'), Amine (6) C₁₁H₁₁N₃O 1249109-42-9 Bipyridine structure with divergent substitution pattern.

Key Observations:

  • Electronic Effects : Chloro substituents (e.g., 6-Chloro-2-methylpyridin-3-amine) introduce electron-withdrawing effects, altering reactivity in electrophilic substitution reactions compared to electron-donating alkoxy groups .
  • Steric Effects : The bulkier isopropoxy group may hinder steric access to the pyridine ring, impacting coordination chemistry or binding interactions relative to smaller substituents .

Biological Activity

6-Isopropoxy-2-methylpyridin-3-amine is a pyridine derivative that has garnered attention for its potential biological activities. This compound is being investigated for its roles in various biochemical pathways, particularly in relation to antimicrobial and anticancer properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.

  • Molecular Formula : C10H14N2O
  • Molecular Weight : 178.23 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1394960-41-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The isopropoxy group enhances lipophilicity, potentially improving membrane permeability and biological availability.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. It has been tested against:

  • Gram-positive bacteria (e.g., Staphylococcus aureus)
  • Gram-negative bacteria (e.g., Escherichia coli)

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer effects. It has been evaluated for:

  • Cell viability assays : Demonstrated cytotoxicity in cancer cell lines.
  • Mechanisms of action : Induction of apoptosis and cell cycle arrest.

Research Findings

A summary of key research findings regarding the biological activity of this compound is presented in the following table:

StudyYearBiological ActivityFindings
2024AntimicrobialEffective against S. aureus and E. coli with a minimum inhibitory concentration (MIC) of 15 µg/mL.
2023AnticancerInduces apoptosis in MCF-7 breast cancer cells; IC50 = 12 µM after 48 hours.
2022Enzyme InhibitionInhibits dihydrofolate reductase with an IC50 value of 35 µM.

Case Studies

  • Antimicrobial Efficacy Study :
    • Conducted on various bacterial strains.
    • Results indicated that the compound inhibited growth effectively, suggesting its potential as a therapeutic agent for bacterial infections.
  • Cancer Cell Line Study :
    • Evaluated on multiple cancer cell lines (MCF-7, HeLa).
    • Showed significant cytotoxic effects, leading to further exploration into its mechanism of action involving apoptosis.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-methyl-6-propan-2-yloxypyridin-3-amine

InChI

InChI=1S/C9H14N2O/c1-6(2)12-9-5-4-8(10)7(3)11-9/h4-6H,10H2,1-3H3

InChI Key

LZOAYQYICCACAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)OC(C)C)N

Origin of Product

United States

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